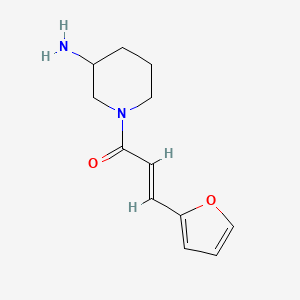
(2E)-1-(3-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-1-(3-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, also known as 2-Amino-3-furancarboxaldehyde, is an organic compound with a molecular formula of C7H11NO2. It is a white, crystalline solid with a faint, sweet odor. 2-Amino-3-furancarboxaldehyde has a variety of applications in scientific research, ranging from organic synthesis to biological research.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties
Chalcone derivatives exhibit unique absorption and fluorescence characteristics in various solvents, attributed to intramolecular charge transfer interactions. These properties suggest their potential in developing materials for optical applications. The study by Kumari et al. (2017) on the effect of solvent polarity on chalcone derivatives, including furan-containing chalcones, underscores the impact of molecular structure on photophysical behavior, suggesting applications in designing fluorescence-based sensors and optical materials (Kumari et al., 2017).
Antibacterial Activity
Novel synthesized pyrazole derivatives from furan-containing chalcones have shown significant antibacterial activity. Khumar et al. (2018) synthesized a series of compounds through cyclization reactions and tested them against Staphylococcus aureus and Escherichia coli, demonstrating the potential of furan-based compounds in developing new antibacterial agents (Khumar et al., 2018).
Antioxidant Agents
The catalytic synthesis of chalcone derivatives has been explored for antioxidant applications. Prabakaran et al. (2021) synthesized a series of chalcone derivatives and evaluated their antioxidant potential, suggesting the possibility of using furan-chalcone compounds in pharmaceuticals to combat oxidative stress-related disorders (Prabakaran et al., 2021).
Antimicrobial and Antifungal Activities
Furan derivatives, including Schiff base compounds and their complexes, have shown promising antimicrobial and antifungal activities. The study by Abu-Yamin et al. (2022) on new Schiff base compounds derived from furan indicates their potential in developing antimicrobial and antifungal agents (Abu-Yamin et al., 2022).
Nonlinear Optical Applications
Methyl furan-based chalcone materials, such as those synthesized by Satheeshchandra et al. (2020), exhibit properties conducive to nonlinear optical applications, with efficiencies higher than some traditional materials. This highlights the potential of furan-containing compounds in photonics and optoelectronics (Satheeshchandra et al., 2020).
Eigenschaften
IUPAC Name |
(E)-1-(3-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-3-1-7-14(9-10)12(15)6-5-11-4-2-8-16-11/h2,4-6,8,10H,1,3,7,9,13H2/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXJEESTLCXQGK-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1471703.png)
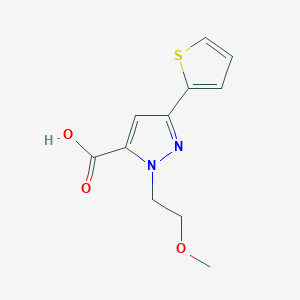
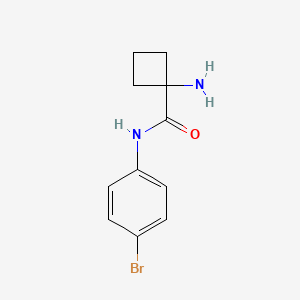
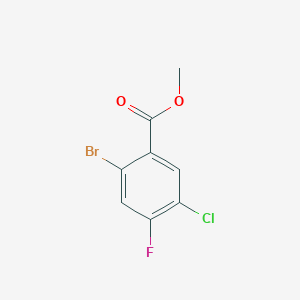
![2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine](/img/structure/B1471709.png)
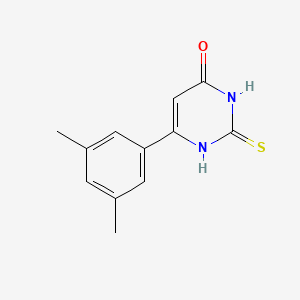
![[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid](/img/structure/B1471712.png)
![1-[(Ethylamino)methyl]cyclobutan-1-ol](/img/structure/B1471716.png)
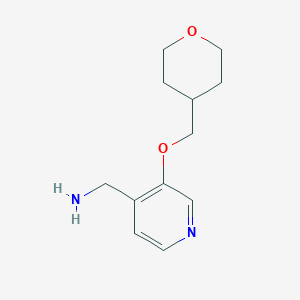


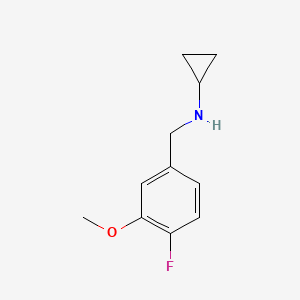

![N-[(2-Fluoro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1471724.png)